3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride

説明

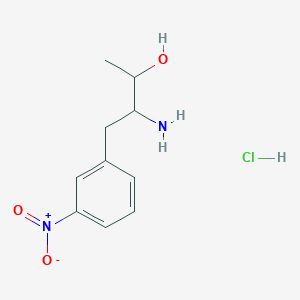

3-Amino-4-(3-nitrophenyl)butan-2-ol hydrochloride (C₁₀H₁₅ClN₂O₃, MW: 246.70) is a chiral compound featuring a butan-2-ol backbone substituted with a 3-nitrophenyl group and an amino group. The hydrochloride salt enhances its stability and solubility. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly calcium channel blockers like Nicardipine, which also incorporate a nitrophenyl group for bioactivity .

特性

IUPAC Name |

3-amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-7(13)10(11)6-8-3-2-4-9(5-8)12(14)15;/h2-5,7,10,13H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUXRZNHCWVZSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC(=CC=C1)[N+](=O)[O-])N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by the introduction of the amino and butanol groups through subsequent reactions. The reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems helps in achieving consistent product quality.

化学反応の分析

Types of Reactions

3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and amino derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized compounds.

科学的研究の応用

3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, leading to various biological responses.

類似化合物との比較

Structural Variations and Key Properties

The table below compares 3-amino-4-(3-nitrophenyl)butan-2-ol hydrochloride with analogs differing in substituent position, aromatic group, backbone, or stereochemistry:

Functional and Pharmacological Implications

Substituent Position and Electronic Effects: The meta-nitro group in the target compound may offer distinct electronic interactions compared to the para-nitro analog . Fluorine substituents (e.g., 2,4,5-trifluorophenyl in ) improve metabolic stability and membrane permeability due to their electronegativity and small size .

Backbone Modifications: Butan-2-ol (target compound) vs. butanoic acid/butyric acid (others): The hydroxyl group in butan-2-ol increases polarity and hydrogen-bonding capacity, whereas carboxylic acid groups (e.g., ) introduce acidity, affecting solubility and ionization at physiological pH .

Stereochemistry: The R-configuration in compounds like (R)-3-amino-4-(4-bromophenyl)butyric acid hydrochloride may confer specific chiral recognition in biological systems, contrasting with the S-configuration in .

Heterocyclic vs. Phenyl Groups :

- The benzothienyl group () introduces a sulfur atom, altering π-π stacking interactions and redox properties compared to purely aromatic phenyl systems .

生物活性

3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C₁₀H₁₄ClN₂O₃

- Molecular Weight: 246.69 g/mol

The presence of an amino group, a nitrophenyl moiety, and a butanol structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The amino and nitrophenyl groups can modulate enzyme activity and receptor interactions, leading to diverse biological responses.

- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may have implications for therapeutic applications.

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects: Research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Activity:

- Objective: To evaluate the antimicrobial efficacy against common pathogens.

- Method: In vitro testing against Gram-positive and Gram-negative bacteria.

- Results: The compound demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

-

Study on Anti-inflammatory Mechanisms:

- Objective: To assess the anti-inflammatory potential in a murine model.

- Method: Administration of the compound followed by measurement of inflammatory markers.

- Results: A notable reduction in pro-inflammatory cytokines was observed, suggesting its potential utility in inflammatory conditions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-Amino-4-(4-nitrophenyl)butan-2-ol;hydrochloride | Moderate antimicrobial activity | Different nitro substitution pattern |

| 3-Amino-4-(2-nitrophenyl)butan-2-ol;hydrochloride | Limited anti-inflammatory effects | Varying substitution impacts |

| 3-Amino-4-(3-nitrophenyl)butan-2-one;hydrochloride | Potential enzyme inhibitor | Lacks hydroxyl group |

Safety and Toxicity

While promising, the safety profile of this compound must be considered. Toxicity assessments indicate moderate risk when exposed to high concentrations, necessitating caution in handling and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。